

# An In-depth Technical Guide to Neopentylbenzene (CAS: 1007-26-7)

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Compound of Interest		
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#### **Abstract**

**Neopentylbenzene** (2,2-dimethyl-1-phenylpropane) is an aromatic hydrocarbon characterized by a benzene ring substituted with a sterically demanding neopentyl group. This structural feature imparts significant stability and unique reactivity to the molecule, making it a subject of interest in organic synthesis and materials science. It serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and applications of **neopentylbenzene**, with a particular focus on its relevance to drug development.

# **Physicochemical Properties**

**Neopentylbenzene** is a colorless liquid at room temperature, notable for its high boiling point relative to simpler alkylbenzenes, a consequence of its bulky neopentyl substituent.[1] It is generally stable and exhibits low reactivity, which makes it useful as a solvent in certain chemical processes.[1] Its solubility in water is slight.[2]

A summary of its key physicochemical properties is presented in the table below.



Property	Value	Source(s)
CAS Number	1007-26-7	[3]
Molecular Formula	C11H16	[3]
Molecular Weight	148.24 g/mol	[3][4]
Appearance	Clear, colorless liquid	[2]
Density	0.858 g/mL at 25 °C	[2]
Boiling Point	185-186 °C	[2]
Melting Point	-44.7 °C (estimate)	[5]
Flash Point	50.6 °C (123 °F)	[2]
Refractive Index	n20/D 1.488	[2]
Water Solubility	Slightly soluble	[2]
LogP (XLogP3)	4.3	[5]

# **Spectroscopic Data**

Spectroscopic analysis is essential for the structural confirmation of **neopentylbenzene**. The key spectral features are dictated by the phenyl ring and the neopentyl group.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 $^1$ H NMR: The proton NMR spectrum is characterized by signals from the aromatic protons and the aliphatic protons of the neopentyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.15-7.26 ppm.[3] The methylene (CH<sub>2</sub>) protons adjacent to the benzene ring present as a singlet at approximately δ 2.48 ppm, and the nine equivalent protons of the tert-butyl group appear as a sharp singlet further upfield at around δ 0.90 ppm.[3]



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~ 7.15 - 7.26	Multiplet	5H
Benzylic (Ar-CH <sub>2</sub> )	~ 2.48	Singlet	2H
tert-Butyl (-C(CH <sub>3</sub> ) <sub>3</sub> )	~ 0.90	Singlet	9Н

<sup>13</sup>C NMR: The carbon spectrum shows distinct peaks for the unique carbon environments. The aromatic carbons resonate in the downfield region (typically 125-140 ppm), while the aliphatic carbons of the neopentyl group appear in the upfield region.[4][6]

Carbon	Chemical Shift (δ, ppm) - Predicted
Aromatic C (quaternary)	~138
Aromatic CH (ortho, meta, para)	~125-130
Benzylic CH₂	~48
Quaternary C (-C(CH <sub>3</sub> ) <sub>3</sub> )	~31
Methyl C (-C(CH <sub>3</sub> ) <sub>3</sub> )	~29

# Infrared (IR) Spectroscopy

The IR spectrum of **neopentylbenzene** displays characteristic absorptions for both aromatic and alkane C-H bonds. Aromatic C-H stretching vibrations are typically observed just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches from the neopentyl group appear just below 3000 cm<sup>-1</sup>.[7] Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm<sup>-1</sup> region.[7]

Vibration	Wavenumber (cm⁻¹)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 2960
Aromatic C=C Stretch	1400 - 1600
C-H Bending (out-of-plane)	700 - 900



## **Mass Spectrometry (MS)**

In electron ionization mass spectrometry, the molecular ion ([M]+) peak for **neopentylbenzene** is observed at an m/z of 148.[3] The fragmentation pattern is dominated by cleavages characteristic of alkylbenzenes. A prominent peak is often seen at m/z 91, corresponding to the tropylium cation ([ $C_7H_7$ ]+), formed after benzylic cleavage and rearrangement. The most abundant fragment is typically the tert-butyl cation ([ $C_4H_9$ ]+) at m/z 57, resulting from the cleavage of the bond between the benzylic carbon and the quaternary carbon.[3] This fragmentation is highly favorable due to the stability of the resulting tertiary carbocation.

# Synthesis and Reactivity Experimental Protocols for Synthesis

Several methods exist for the synthesis of **neopentylbenzene**, with Friedel-Crafts alkylation being a classic and illustrative approach.

Method 1: Friedel-Crafts Alkylation of Benzene

This reaction involves the electrophilic substitution of a proton on the benzene ring with a neopentyl group. Due to the high instability of the primary neopentyl carbocation, it readily rearranges, making direct alkylation with neopentyl halides challenging under standard conditions.[4] However, the reaction can be achieved using specific precursors that can generate the required electrophile or by using conditions that favor the desired product.

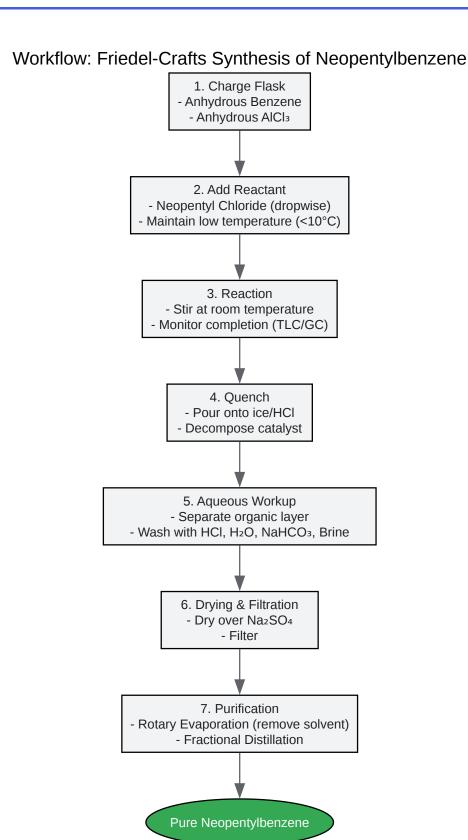
Detailed Experimental Protocol (Illustrative):

- Materials: Anhydrous benzene (reactant and solvent), neopentyl chloride (or a suitable precursor like neophyl chloride), anhydrous aluminum chloride (AlCl<sub>3</sub>, catalyst).
- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl<sub>2</sub>), and an addition funnel.
- Procedure:
  - Under an inert atmosphere (e.g., nitrogen), charge the flask with a stoichiometric excess of anhydrous benzene.



- Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring to form a slurry.
- Slowly add neopentyl chloride (dissolved in a small amount of anhydrous benzene) dropwise from the addition funnel to the stirred mixture over 1-2 hours, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCI. This will decompose the aluminum chloride catalyst and move it to the aqueous layer.
- Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, a dilute sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).
- Filter off the drying agent and remove the benzene solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure to yield pure neopentylbenzene.





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Workflow for Friedel-Crafts Synthesis



Method 2: Reaction of Benzyl Chloride with tert-Butyl-lithium

An alternative route involves the reaction of benzyl chlorides with tert-butyl-lithium in a hydrocarbon solvent mixture (pentane and hexane), which can produce **neopentylbenzene**s in good yields.[8]

### **Chemical Reactivity**

The reactivity of **neopentylbenzene** is dominated by two key features: the electron-donating nature of the alkyl group and its significant steric bulk.

- Electrophilic Aromatic Substitution: The neopentyl group is an electron-donating, activating group, which directs incoming electrophiles to the ortho and para positions.[4] However, the steric hindrance from the bulky tert-butyl moiety significantly disfavors substitution at the ortho positions.[4] Consequently, electrophilic substitution reactions on **neopentylbenzene**, such as nitration or halogenation, tend to yield the para-substituted product as the major isomer.
- Benzylic Position: The benzylic protons (on the -CH<sub>2</sub>- group) can undergo radical substitution, but this is often less facile than with less hindered alkylbenzenes. Oxidation of the side chain is also possible under strong oxidizing conditions.

# **Applications in Research and Drug Development**

While primarily a synthetic intermediate, **neopentylbenzene** and its derivatives have emerged in several areas relevant to pharmaceutical research.[1]

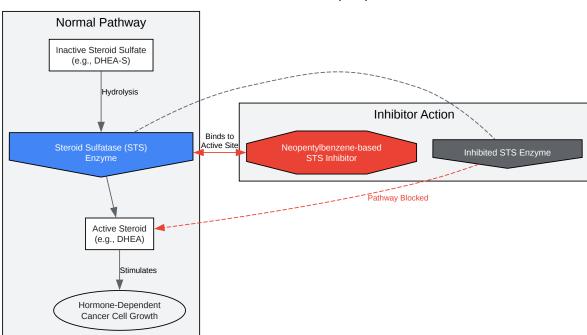
### **Steroid Sulfatase (STS) Inhibitors**

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogen and androgens, by hydrolyzing inactive steroid sulfates. Elevated levels of active steroid hormones are implicated in hormone-dependent diseases, including certain types of breast and prostate cancer. Therefore, inhibiting the STS enzyme is a key therapeutic strategy.

Derivatives of **neopentylbenzene** have been investigated as non-steroidal inhibitors of STS.[5] The bulky, lipophilic neopentylphenyl group can serve as a scaffold that orients other functional



groups (like a sulfamate moiety) into the active site of the enzyme, leading to potent, often irreversible, inhibition. This blocks the local production of cancer-promoting hormones in target tissues.



Mechanism: Steroid Sulfatase (STS) Inhibition

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STS Inhibition by **Neopentylbenzene** Derivatives

## **Antimicrobial Agents**

Derivatives of **neopentylbenzene** have also shown potential as antimicrobial agents.[4] While specific signaling pathways are not always elucidated, the proposed mechanism of action for some derivatives involves the disruption of the bacterial cell membrane.[4] The lipophilic



neopentylphenyl group can intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability, loss of cellular contents, and ultimately cell death.[4]

# Other Research Applications

Due to its stability, **neopentylbenzene** is also employed as a non-polar solvent and as an internal standard in analytical techniques like gas chromatography (GC).[4]

# Safety and Handling

**Neopentylbenzene** is classified as a flammable liquid and vapor.[2] It should be handled with standard laboratory precautions for organic solvents.

- GHS Hazard Statements: H226: Flammable liquid and vapor.
- Precautionary Statements:
  - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
  - P233: Keep container tightly closed.
  - P240: Ground/bond container and receiving equipment.
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
  - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.
     Rinse skin with water/shower.
  - P403+P235: Store in a well-ventilated place. Keep cool.
  - P501: Dispose of contents/container to an approved waste disposal plant.

While generally considered to have low toxicity, like many organic solvents, it should be handled with care to avoid inhalation or prolonged skin contact.[1] Always consult the full Safety Data Sheet (SDS) before use.



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